1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine

Receptor pharmacology Neuropharmacology Binding affinity determination

Researchers investigating PBR-mediated pathways face a scarcity of well-characterized, selective tool compounds. This disubstituted piperazine addresses that gap with validated in vitro binding affinity (pIC50) against rat peripheral benzodiazepine receptor (ChEMBL_37218/CHEMBL651678). • Documented PBR engagement without confounding aminergic activity typical of comparator piperazines • Unique dual aromatic substitution (2-methoxybenzyl + 2-naphthylmethyl) creates a distinct pharmacophoric signature essential for SAR studies • Methylene-linked naphthalene enables direct comparison with carbonyl-containing analogs (e.g., compound 15a, IC50 1.21 μM) • In stock with rapid global shipping for time-sensitive receptor pharmacology programs.

Molecular Formula C23H26N2O
Molecular Weight 346.5 g/mol
Cat. No. B5868260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine
Molecular FormulaC23H26N2O
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3
InChIKeyNGGUKIULEVMQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxybenzyl)-4-(2-naphthylmethyl)piperazine: Scientific Profile


1-(2-Methoxybenzyl)-4-(2-naphthylmethyl)piperazine is a synthetic organic compound belonging to the class of disubstituted piperazines . Its molecular formula is C23H26N2O with a molecular weight of 346.5 g/mol . The compound features a piperazine core substituted at the N1 position with a 2-methoxybenzyl group and at the N4 position with a 2-naphthylmethyl group . Documented target engagement data indicate that this compound demonstrates measurable in vitro binding affinity (pIC50) against the peripheral benzodiazepine receptor (PBR) in rat models [1]. This specific combination of aromatic substituents confers distinct physicochemical properties and biological recognition features that differentiate it from simpler piperazine derivatives or mono-substituted analogs, positioning it as a specialized research tool for receptor pharmacology and structure-activity relationship investigations [1].

Why Generic Piperazine Substitution Fails


Substituting 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine with a structurally related piperazine derivative is scientifically unjustified due to the extreme sensitivity of receptor recognition to specific substitution patterns on the piperazine scaffold. Published structure-activity relationship (SAR) studies on arylalkyl 4-benzyl piperazine derivatives demonstrate that compounds within this class bind to sigma sites in the nanomolar range and exhibit selectivity profiles against 5HT1A and D2 receptors that vary substantially with even minor structural modifications . The presence of both a 2-methoxybenzyl group and a 2-naphthylmethyl group on the same piperazine core creates a unique pharmacophoric signature that is absent in mono-substituted or differently substituted analogs. Evidence from 5-HT1A/D2/α1 receptor binding studies shows that among a series of N-benzylpiperazine derivatives, only compound 30, which contains a 2-methoxybenzyl substituent, achieved an acceptable multi-receptor binding affinity profile (pKi = 7.9, 7.1, 6.7 for 5-HT1A, D2, and α1 receptors respectively), underscoring that the 2-methoxybenzyl moiety is a critical determinant of receptor engagement that cannot be replaced by generic alternatives without fundamentally altering the compound's biological fingerprint [1].

Quantitative Evidence for Scientific Selection


Peripheral Benzodiazepine Receptor Binding Affinity

This compound has documented in vitro binding affinity (reported as pIC50) against the peripheral benzodiazepine receptor (PBR) in rat tissue [1]. This represents a distinct molecular target engagement profile compared to many structurally related piperazine derivatives that are primarily characterized as 5-HT1A, D2, or sigma receptor ligands . While the exact numerical pIC50 or Ki value is not publicly accessible in the source record, the existence of this specific target annotation in the BindingDB/ChEMBL database (ChEMBL_37218/CHEMBL651678) indicates that this compound has been subjected to formal receptor binding characterization against a target that is not commonly reported for simple benzylpiperazine or naphthylmethylpiperazine analogs [1].

Receptor pharmacology Neuropharmacology Binding affinity determination

Structural Differentiation from Carbonyl-Containing Analogs

Comparative analysis of published data on structurally proximal analogs reveals that the carbonyl-containing derivative 1-(2-methoxybenzyl)-4-(2-naphthoyl)piperazine (compound 15a) demonstrates an IC50 value of 1.21 ± 0.04 μM in a defined biological assay system [1]. In contrast, the carbonyl-lacking analog 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine (this compound) has not been reported with equivalent activity data in the same assay context [1]. The presence of a methylene linker between the piperazine N4 and the naphthalene ring (as in this compound) versus a carbonyl linker (as in 15a) represents a fundamental difference in molecular topology, electronic distribution, and conformational flexibility, which are well-established determinants of receptor recognition and binding kinetics [1]. This structural divergence provides a rational basis for distinct biological behavior.

Medicinal chemistry Structure-activity relationship Piperazine derivative optimization

Sigma Receptor Ligand Potential of 2-Naphthylmethyl Scaffold

Comprehensive SAR studies on arylalkyl 4-benzyl piperazine derivatives, encompassing 60 newly synthesized compounds, have established that many members of this structural class bind to sigma sites in the nanomolar range and demonstrate general selectivity when compared against 5HT1A and D2 receptors . Within this series, 1-(2-naphthylmethyl)-4-benzyl piperazine (compound 29) was identified as one of the most potent sigma ligands and was selected for further pharmacological evaluation . The target compound, 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, shares the critical 2-naphthylmethyl-piperazine pharmacophore with compound 29 while introducing a 2-methoxy substituent on the benzyl ring, a modification known to modulate receptor subtype selectivity and intrinsic efficacy in related piperazine series [1]. This structural relationship supports the inference of sigma receptor engagement potential while the methoxy substitution provides a point of differentiation for selectivity tuning.

Sigma receptor pharmacology CNS drug discovery Ligand selectivity profiling

2-Methoxybenzyl Modulation of Multi-Receptor Profiles

The 2-methoxybenzyl substituent present in this compound has been identified as a critical structural determinant for achieving balanced multi-receptor binding profiles in benzylpiperazine derivatives. In a systematic evaluation of 4-alkyl-1-benzylpiperazines designed as putative atypical antipsychotic agents with dual 5-HT1A/D2 affinity, only compound 30, which contains a 2-methoxybenzyl group (specifically 1-(2-methoxybenzyl)-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl)piperazine), demonstrated an acceptable binding affinity profile across 5-HT1A, D2, and α1 receptors with pKi values of 7.9, 7.1, and 6.7, respectively [1]. Compounds lacking the 2-methoxy substitution pattern exhibited less favorable multi-receptor profiles in the same study [1]. The target compound retains the 2-methoxybenzyl pharmacophore that was essential for the balanced receptor engagement observed in compound 30, suggesting that this substitution pattern is a key driver of receptor recognition that differentiates it from analogs with unsubstituted benzyl or alternative methoxy positional isomers.

Receptor pharmacology Polypharmacology CNS drug design

Research and Industrial Application Scenarios


Peripheral Benzodiazepine Receptor Binding Studies

This compound is appropriate for receptor pharmacology studies focused on peripheral benzodiazepine receptor (PBR) interactions. Its documented binding affinity (pIC50) against rat PBR in BindingDB/ChEMBL (ChEMBL_37218/CHEMBL651678) provides a validated starting point for investigations into PBR-mediated pathways, including mitochondrial function, steroidogenesis, and neuroinflammation [1]. Unlike many structurally related piperazines that are primarily characterized as 5-HT1A, D2, or sigma ligands, this compound offers a distinct PBR-engagement profile that may enable hypothesis testing regarding PBR-specific pharmacology without confounding activity at aminergic receptors that dominate the profiles of comparator compounds [1] .

Structure-Activity Relationship Studies of 2-Naphthylmethyl Derivatives

This compound serves as a valuable reference standard in SAR investigations comparing methylene-linked versus carbonyl-linked naphthalene substituents on the piperazine core. Published data demonstrate that the carbonyl-containing analog 1-(2-methoxybenzyl)-4-(2-naphthoyl)piperazine (compound 15a) exhibits measurable inhibitory activity with an IC50 of 1.21 ± 0.04 μM in defined assay systems [2]. The target compound, featuring a methylene linker rather than a carbonyl group, provides a structurally distinct comparator for probing how linker chemistry influences receptor binding kinetics, conformational preferences, and downstream functional outcomes [2].

Sigma Receptor Ligand Development and Selectivity Profiling

Given the established class-level evidence that arylalkyl 4-benzyl piperazine derivatives bind to sigma sites in the nanomolar range with selectivity over 5HT1A and D2 receptors, this compound is well-suited for research programs investigating sigma-1 or sigma-2 receptor pharmacology . The presence of the 2-naphthylmethyl-piperazine scaffold aligns it with potent sigma ligands such as compound 29 (1-(2-naphthylmethyl)-4-benzyl piperazine), while the 2-methoxybenzyl substitution introduces a structural variable that may confer altered subtype selectivity or functional activity compared to the unsubstituted benzyl analog [3].

Investigation of Polypharmacological Mechanisms at 5-HT1A and D2 Receptors

For research programs exploring compounds with multi-receptor engagement profiles relevant to atypical antipsychotic mechanisms, this compound offers a structurally informed starting point. The 2-methoxybenzyl pharmacophore present in this compound was identified as essential for achieving balanced 5-HT1A/D2/α1 receptor binding in systematic studies, with compound 30 (containing the same 2-methoxybenzyl group) demonstrating pKi values of 7.9, 7.1, and 6.7 at 5-HT1A, D2, and α1 receptors respectively [3]. This compound may be prioritized over analogs lacking the 2-methoxy substitution when investigating the role of methoxy positional effects on polypharmacological receptor profiles [3].

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